Bisphenol F-d10

概要

説明

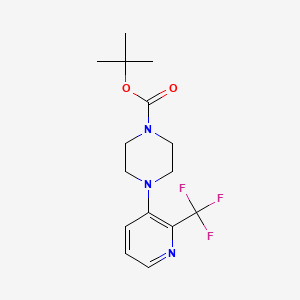

Bisphenol F-d10 is a deuterated form of Bisphenol F, which is an organic compound with the chemical formula C13H12O2. The deuterated form, this compound, has the molecular formula C13D10H2O2, where hydrogen atoms are replaced with deuterium. This compound is primarily used as a stable isotope-labeled standard in various analytical applications, particularly in mass spectrometry.

作用機序

Target of Action

Bisphenol F-d10, similar to its analogs Bisphenol F (BPF) and Bisphenol S (BPS), is known to interact with various targets in the body. These compounds are endocrine disruptors and can interfere with the hormone systems of vertebrates . They possess structural similarities that mimic Estrogen (ER), androgen (AR), progesterone (PR), thyroid (TR), retinoid, glucocorticoid (GR), aryl hydrocarbon (AHR) and G protein-coupled estrogen receptors (GPCER) that are responsible for perturbing hormone production, biodegradation, or excretion .

Mode of Action

This compound, like other bisphenols, interacts with its targets leading to various changes in the body. For instance, exposure to bisphenols has been shown to increase the number of apoptotic corpses and the expression of detoxifying enzymes . .

Biochemical Pathways

This compound, similar to other bisphenols, can affect various biochemical pathways. For example, Bisphenol F has been shown to affect the motor system in zebrafish, leading to changes in locomotor behavior, oxidative stress, and neurodevelopment . It also affects metabolic profiles of neurochemicals, including neurotransmitters and neurosteroids, which may impact locomotion and motor function . .

Pharmacokinetics

Studies on bisphenol a and its metabolites have shown that these compounds can be absorbed and distributed in the body, metabolized, and then excreted . It is likely that this compound has similar ADME properties, but specific studies are needed to confirm this.

Result of Action

Studies on bisphenol f have shown that it can cause neurotoxic effects such as motor degeneration and myelination defects in zebrafish larvae . It also has the potential to affect survival, motor axon length, locomotor activity, myelination, and neurochemical levels of zebrafish larvae . Similar effects might be expected from this compound, but specific studies are needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of Bisphenol F and Bisphenol S in the aquatic environment can lead to their detection in various organisms and can cause a wide range of biotic endocrine disrupting effects . The same could be true for this compound.

生化学分析

Biochemical Properties

Bisphenol F-d10 plays a significant role in biochemical reactions, particularly in the study of endocrine-disrupting chemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to bind to estrogen receptors, mimicking the action of natural hormones and disrupting normal hormonal functions. This interaction can lead to altered gene expression and changes in cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In particular, this compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to increased proliferation of certain cell types, such as breast cancer cells, due to its estrogenic activity. Additionally, this compound can disrupt normal cell cycle regulation and induce oxidative stress, leading to cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to estrogen receptors, leading to the activation or inhibition of downstream signaling pathways. This binding can result in changes in gene expression, with some genes being upregulated and others downregulated. Additionally, this compound can inhibit certain enzymes involved in detoxification processes, leading to an accumulation of reactive oxygen species and subsequent cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with persistent changes in gene expression and cellular metabolism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol F-d10 involves the reaction of deuterated phenol with formaldehyde. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst influencing the reaction pathway and yield. The general reaction can be represented as follows: [ \text{C}_6\text{D}_5\text{OH} + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{D}_5\text{CH}_2\text{C}_6\text{D}_5\text{OH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity deuterated phenol and formaldehyde. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may involve multiple purification steps, including crystallization and distillation, to achieve the desired product quality.

化学反応の分析

Types of Reactions

Bisphenol F-d10 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated and nitrated derivatives.

科学的研究の応用

Bisphenol F-d10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Bisphenol F and its derivatives.

Environmental Studies: Employed in the analysis of environmental samples to track the presence and degradation of Bisphenol F.

Biomedical Research: Utilized in studies investigating the metabolic pathways and biological effects of Bisphenol F.

Industrial Applications: Applied in the development and testing of new materials, particularly in the field of polymer chemistry.

類似化合物との比較

Similar Compounds

Bisphenol A (BPA): Another widely used bisphenol with similar applications but different structural properties.

Bisphenol S (BPS): A bisphenol analog used as a substitute for BPA in various applications.

Bisphenol F (BPF): The non-deuterated form of Bisphenol F, used in similar applications but without the isotope labeling.

Uniqueness

Bisphenol F-d10 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and tracing in complex mixtures, making it an invaluable tool in research and industry.

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-[dideuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKLMJQFEQBVLD-QNNBDYQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027981 | |

| Record name | p,p'-Bisphenol F-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794786-93-8 | |

| Record name | p,p'-Bisphenol F-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)

![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)